molecular formula C11H12N4OS B426765 N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide CAS No. 700850-84-6

N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B426765
CAS No.: 700850-84-6
M. Wt: 248.31g/mol
InChI Key: MMQAYCGYYDVJFN-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the dimethylamino group and the thiadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as ferric chloride to yield the thiadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the thiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(dimethylamino)phenyl)-1,2,5-thiadiazole-3-carboxamide is unique due to its specific combination of the dimethylamino group and the thiadiazole ring. This combination imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

700850-84-6

Molecular Formula

C11H12N4OS

Molecular Weight

248.31g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C11H12N4OS/c1-15(2)9-5-3-8(4-6-9)13-11(16)10-7-12-17-14-10/h3-7H,1-2H3,(H,13,16)

InChI Key

MMQAYCGYYDVJFN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NSN=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NSN=C2

solubility

30.2 [ug/mL]

Origin of Product

United States

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